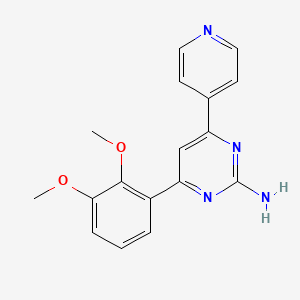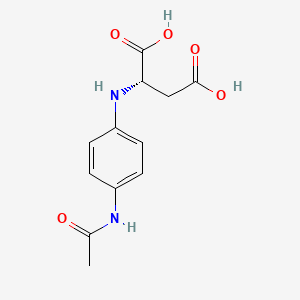
2-(Benzenesulfonyl)-2-methyldecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-2-methyldecanal is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to a carbon atom. This compound is notable for its unique structure, which includes a benzenesulfonyl group attached to a decanal backbone. The presence of both aromatic and aliphatic components in its structure makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-2-methyldecanal typically involves the reaction of benzenesulfonyl chloride with an appropriate aldehyde under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to react with benzenesulfonic acid or its salts . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Benzenesulfonyl)-2-methyldecanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-2-methyldecanal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-2-methyldecanal involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, such as the hydroxyl groups of serine residues in enzymes . This interaction can inhibit enzyme activity, making the compound a potential candidate for enzyme inhibition studies. The pathways involved include the modification of enzyme active sites and disruption of normal enzymatic functions.
Comparación Con Compuestos Similares
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the aliphatic decanal component.
Benzenesulfonyl chloride: Used as a reagent in similar reactions but more reactive due to the presence of the chloride group.
Sulfonamides: Compounds with a sulfonyl group attached to an amine, used widely in medicinal chemistry.
Uniqueness: 2-(Benzenesulfonyl)-2-methyldecanal is unique due to its combination of aromatic and aliphatic components, which provides a balance of reactivity and stability. This makes it suitable for a variety of applications, from synthetic chemistry to biological research.
Propiedades
Número CAS |
922172-17-6 |
|---|---|
Fórmula molecular |
C17H26O3S |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-2-methyldecanal |
InChI |
InChI=1S/C17H26O3S/c1-3-4-5-6-7-11-14-17(2,15-18)21(19,20)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3 |
Clave InChI |
NBUGXDNJPNYYLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)(C=O)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)


![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole)](/img/structure/B14185676.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)
![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)

![2-{[(12-Bromododecyl)oxy]methyl}furan](/img/structure/B14185689.png)
![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)


![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)


